4-(Phenylsulfanyl)oxolan-2-one, also known as (4S)-4-(Phenylsulfanyl)oxolan-2-one, is a heterocyclic organic compound belonging to the class of oxolanes. This compound features a phenylsulfanyl group attached to the fourth carbon of the oxolane ring, which contributes to its unique chemical properties. The molecular formula for this compound is , and it has a molecular weight of 194.25 g/mol. Its systematic IUPAC name reflects its structure, indicating the presence of both the oxolane ring and the phenylsulfanyl substituent.
This compound can be sourced from various chemical suppliers and is classified under several categories in organic chemistry, including:
The synthesis of 4-(Phenylsulfanyl)oxolan-2-one typically involves the reaction of oxolane derivatives with phenylsulfanyl reagents. A common method includes:
The reaction proceeds through nucleophilic substitution where the phenylsulfanyl group replaces a hydrogen atom on the oxolane ring. This method allows for effective functionalization of the oxolane scaffold, enhancing its versatility in further chemical reactions.
The molecular structure of 4-(Phenylsulfanyl)oxolan-2-one can be represented by its canonical SMILES notation: C1C(COC1=O)SC2=CC=CC=C2
. The InChI key for this compound is RKNVHWSSVFDCIH-VIFPVBQESA-N
, which provides a unique identifier for its chemical structure.
InChI=1S/C10H10O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1
4-(Phenylsulfanyl)oxolan-2-one undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(Phenylsulfanyl)oxolan-2-one involves interactions with specific molecular targets, particularly enzymes or receptors. The phenylsulfanyl group can engage in various interactions such as hydrogen bonding and π–π stacking, influencing both reactivity and potential biological activity. The stability provided by the oxolane ring enhances its binding affinity and specificity towards biological targets.
The physical properties include:
Relevant chemical properties are:
Property | Value |
---|---|
CAS Number | 156540-92-0 |
Molecular Formula | C10H10O2S |
Molecular Weight | 194.25 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
4-(Phenylsulfanyl)oxolan-2-one has several applications in scientific research:
This compound's versatility makes it valuable across various fields, from synthetic chemistry to potential pharmaceutical applications.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3